An In-depth Technical Guide to the Chemical Properties of 2,3,6-Trimethoxyisonicotinaldehyde
An In-depth Technical Guide to the Chemical Properties of 2,3,6-Trimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,3,6-Trimethoxyisonicotinaldehyde, a key intermediate in organic synthesis. The information is curated for professionals in research and drug development.
Core Chemical Properties
2,3,6-Trimethoxyisonicotinaldehyde is a polysubstituted pyridine derivative.[1] Its structure, featuring three methoxy groups and an aldehyde function on a pyridine ring, imparts unique reactivity, making it a valuable building block in the synthesis of complex molecules.[1][2]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₄ | [2][3] |
| Molecular Weight | 197.19 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [2][3] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol) | [2][3] |
| CAS Number | 1364917-16-7 | [1][3] |
| InChI Key | QFGPUXBJJHMZCX-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2,3,6-Trimethoxyisonicotinaldehyde.
Table 2: Key Spectroscopic Data
| Technique | Predicted/Reported Peaks | Source(s) |
| ¹H NMR | Aldehyde proton (CHO): ~9.8–10.2 ppm (singlet)Methoxy group protons (-OCH₃): ~3.8–4.0 ppm (singlets) | [1] |
| ¹³C NMR | Carbonyl carbon (C=O): ~190–195 ppm | [1] |
| IR Spectroscopy | Strong C=O stretch: 1690-1710 cm⁻¹Aromatic C-C stretches: 1450-1600 cm⁻¹ | [2] |
| Mass Spectrometry | Molecular ion peak [M]⁺: m/z 197 | [1][2] |
Synthesis and Purification
The synthesis of 2,3,6-Trimethoxyisonicotinaldehyde is primarily achieved through the methoxylation of a suitable isonicotinaldehyde precursor.
Experimental Protocol: Methoxylation of Isonicotinaldehyde [2][3]
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Reaction Setup: Isonicotinaldehyde is dissolved in methanol.
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Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the mixture.
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Reaction Conditions: The reaction mixture is heated under reflux to facilitate the methoxylation process.
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Purification: Upon completion of the reaction, the crude product is purified. Standard techniques include crystallization or distillation to yield the final, high-purity compound.[2][3]
The following diagram illustrates a general workflow for the synthesis and purification of 2,3,6-Trimethoxyisonicotinaldehyde.
Caption: General workflow for synthesis and purification.
Chemical Reactivity and Stability
The reactivity of 2,3,6-Trimethoxyisonicotinaldehyde is dominated by its aldehyde functional group and the substituted pyridine ring.
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Stability: The compound is generally stable under standard laboratory conditions but is sensitive to strong oxidizing agents.[3]
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Electrophilicity: The aldehyde group's carbon atom is electrophilic, making it susceptible to nucleophilic attack. This reactivity is fundamental to its use in forming new carbon-carbon bonds.[1]
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3,6-trimethoxyisonicotinic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1][2][3]
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Reduction: The aldehyde group can be reduced to an alcohol or an amine using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2][3]
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Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups under specific reaction conditions.[2][3]
The diagram below outlines the primary reaction pathways for 2,3,6-Trimethoxyisonicotinaldehyde.
Caption: Key reaction pathways of the aldehyde.
Applications in Research and Development
2,3,6-Trimethoxyisonicotinaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules.[2][3]
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Medicinal Chemistry: It is a key building block for constructing intricate molecular frameworks with potential therapeutic applications.[2] A notable example is its use in the multi-gram scale synthesis of a fragment for the anti-tuberculosis agent TBAJ-876.[1][4]
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Drug Discovery: The methoxy substitutions on the pyridine ring can be modified to create a library of novel compounds for screening in drug discovery programs.[1] While the compound itself has been investigated for potential antimicrobial and anticancer properties, detailed mechanisms of action are still under investigation.[3]
Experimental Protocol: Synthesis of a TBAJ-876 Fragment Intermediate [4]
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Reactants: 6-bromo-3,4-dihydroquinolin-2(1H)-one and 2,3,6-trimethoxyisonicotinaldehyde are added to a reaction vessel with dry methanol.
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Base: Sodium methoxide in methanol is added to the stirred mixture.
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Reaction: The mixture is heated to reflux for 24 hours, during which the product precipitates.
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Isolation: After cooling, the precipitated product is isolated by filtration. This efficient, multi-step synthesis highlights the utility of 2,3,6-trimethoxyisonicotinaldehyde in constructing complex heterocyclic systems.[4]
Conclusion
2,3,6-Trimethoxyisonicotinaldehyde is a versatile chemical intermediate with well-defined properties and reactivity. Its utility in the synthesis of complex molecules, particularly in the development of new therapeutic agents, makes it a compound of significant interest to the scientific community. The experimental protocols and data presented in this guide offer a solid foundation for its application in advanced organic synthesis and medicinal chemistry research.



